[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol
Description
The compound [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a fluorinated pyrrolizine derivative characterized by a fluoromethylene (=CF) substituent at position 6, an 8S stereocenter, and a hydroxymethyl group at position 8. Its structure combines a bicyclic pyrrolizine core with fluorine substitution, which may enhance lipophilicity and influence bioactivity.
Properties
Molecular Formula |
C9H14FNO |
|---|---|
Molecular Weight |
171.21 g/mol |
IUPAC Name |
[(8S)-6-(fluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C9H14FNO/c10-5-8-4-9(7-12)2-1-3-11(9)6-8/h5,12H,1-4,6-7H2/t9-/m0/s1 |
InChI Key |
GZEVXTHNYVCIIO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@]2(CC(=CF)CN2C1)CO |
Canonical SMILES |
C1CC2(CC(=CF)CN2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves the use of fluoromethylene transfer chemistry. This method is attractive for building fluorinated products of high value. One approach involves the use of fluoromethylsulfonium reagents to achieve the one-fluorine-one-carbon modification of a substrate, leading to the formation of monofluorinated five-membered rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes developed in research laboratories can potentially be scaled up for industrial applications. The use of fluoromethylsulfonium reagents and other fluorinating agents would be key components of the industrial process.
Chemical Reactions Analysis
Types of Reactions
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoromethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex fluorinated molecules.
Biology: It can be used in studies involving fluorinated analogs of biological molecules to understand their interactions and functions.
Mechanism of Action
The mechanism of action of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol involves its interaction with molecular targets through its fluoromethylene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent type (methylene, fluoromethylene, or difluoromethylene) and stereochemistry. Below is a comparative analysis:
Key Observations:
- Substituent Effects: Difluoromethylene analogs (=CF₂) exhibit higher molecular weights (~189.2 g/mol) compared to the target compound (~171.2 g/mol) and the non-fluorinated methylene analog (153.2 g/mol).
- Stereochemistry : The 8S configuration is common in commercial analogs (e.g., CAS 2820537-07-1), while the 8R enantiomer (CAS 2820537-08-2) is priced higher, suggesting stereochemical influences on demand or synthesis complexity .
- Spectral Data : NMR and computational methods (e.g., DP4+ probability) are critical for stereochemical assignment in related compounds, as seen in spirotryprostatin derivatives .
Pharmacological Implications (Hypothetical)
While pharmacological data are absent, structural trends suggest:
- Lipophilicity: Fluorinated analogs likely exhibit improved blood-brain barrier penetration compared to non-fluorinated counterparts.
- Target Selectivity : Stereochemistry (8S vs. 8R) may influence binding to chiral biological targets, as observed in other fluorinated pharmaceuticals.
Biological Activity
[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₈H₁₄FNO
- CAS Number : 2820537-74-2
The fluoromethylene group contributes to the compound's reactivity and biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed for [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol:
- Receptor Modulation : It may act as a modulator of nuclear receptors involved in inflammatory responses.
- Enzyme Inhibition : The compound could inhibit specific enzymes linked to disease pathways, similar to other pyrrolizidine derivatives.
- Cell Signaling Pathways : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
In Vitro Studies
In vitro studies have shown that the compound exhibits:
- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : The compound may reduce cytokine production in immune cells.
In Vivo Studies
Limited in vivo studies suggest potential applications in:
- Cancer Therapy : Preliminary results indicate that it might inhibit tumor growth in animal models.
- Neurological Disorders : There are indications of neuroprotective effects.
Case Studies
- Case Study 1 : A study evaluated the anti-inflammatory effects of [(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol in a rodent model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers compared to controls.
- Case Study 2 : Another investigation focused on its antimicrobial properties against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
